molecular formula C14H17ClN4OS B6448738 3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2640881-74-7

3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine

Cat. No. B6448738
M. Wt: 324.8 g/mol
InChI Key: BCXBDLTVSGMKDQ-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine” is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring, a piperidine ring, and a thiadiazole ring. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has one nitrogen atom in the ring . Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals . Thiadiazole is a type of organosulfur compound that is often used in research and drug discovery .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact 3D structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its size, shape, and the specific functional groups present would all influence its properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the specific functional groups present. Some functional groups can make a compound toxic or hazardous .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential uses. This could include testing its biological activity, studying its reactivity, or investigating its potential uses in fields like medicine or materials science .

properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4OS/c1-10-17-18-14(21-10)19-6-3-11(4-7-19)9-20-13-2-5-16-8-12(13)15/h2,5,8,11H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBDLTVSGMKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine

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